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Introduction:

Isoviolanthin is a flavonoid C-glycoside with demonstrated biological activities, including

potential therapeutic effects in hepatocellular carcinoma.[1][2] The precise structural elucidation

of isoviolanthin is crucial for understanding its structure-activity relationships and for quality

control in drug development. This document provides detailed application notes and

experimental protocols for the structural analysis of isoviolanthin using Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS).

Structural Identification of Isoviolanthin
The structure of isoviolanthin has been identified as apigenin-6-C-glucosyl-8-C-rhamnoside.

The structural analysis relies on a combination of one- and two-dimensional NMR spectroscopy

to determine the carbon skeleton and the connectivity of the sugar moieties, and mass

spectrometry to ascertain the molecular weight and fragmentation patterns.

Data Presentation:

The quantitative NMR and MS data for isoviolanthin are summarized in the tables below for

easy reference and comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Isoviolanthin
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Position
¹H NMR (400 MHz, DMSO-
d₆) δ [ppm] (J [Hz])

¹³C NMR (101 MHz, DMSO-
d₆) δ [ppm]

Aglycone (Apigenin)

2 - 164.52

3 6.80 (s, 1H) 102.82

4 - 182.64

5 13.91 (s, 1H) 161.66

6 - 107.59

7 - 162.69

8 - 105.44

9 - 155.54

10 - 103.58

1' - 122.03

2' 8.03 (d, J = 8.8 Hz, 2H) 129.47

3' 6.90 (d, J = 8.8 Hz, 2H) 116.31

4' - 157.65

5' 6.90 (d, J = 8.8 Hz, 2H) 116.31

6' 8.03 (d, J = 8.8 Hz, 2H) 129.47

6-C-Glucose

1'' 4.71 (d, J = 10.1 Hz, 1H) 73.80

2'' - 71.18

3'' - 79.18

4'' - 71.18

5'' - 82.32

6'' - 61.85
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8-C-Rhamnose

1''' 5.02 (d, J = 5.8 Hz, 1H) 74.90

2''' - 72.23

3''' - 74.55

4''' - 72.64

5''' - 77.73

6''' 1.26 (d, J = 5.2 Hz, 3H) 18.67

Data sourced from Yang et al. (2018).[1]

Table 2: Mass Spectrometry Data for Isoviolanthin

Ionization Mode Precursor Ion [M-H]⁻ (m/z)
MS² Fragmentation Ions
(m/z)

ESI- 577.1561
457.1133, 413.0853,

383.0763, 353.0665, 325.0714

Note: The fragmentation data for the isomeric compound violanthin is presented here as a

reference, as detailed fragmentation data for isoviolanthin was not available in the searched

literature. The fragmentation pattern is expected to be very similar.[3]

Experimental Protocols
The following are detailed methodologies for the key experiments in the structural elucidation of

isoviolanthin.

2.1. Sample Preparation

Extraction: Isoviolanthin can be extracted from plant sources like Dendrobium officinale

using methanol.[1]
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Purification: The crude extract is typically subjected to chromatographic techniques such as

High-Performance Liquid Chromatography (HPLC) to isolate pure isoviolanthin.

Sample for NMR: Dissolve approximately 5-10 mg of purified isoviolanthin in 0.5 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Sample for MS: Prepare a stock solution of purified isoviolanthin in methanol at a

concentration of 1 mg/mL. Further dilute with the mobile phase for analysis.

2.2. NMR Spectroscopy Protocol

Instrument: Bruker Avance III HD 400 MHz Digital NMR Spectrometer or equivalent.

Software: TopSpin, MestReNova, or similar NMR data processing software.

Experiments:

¹H NMR:

Pulse Program: zg30

Solvent: DMSO-d₆

Temperature: 298 K

Number of Scans: 16-64

Relaxation Delay: 2.0 s

Acquisition Time: 4.0 s

¹³C NMR:

Pulse Program: zgpg30

Solvent: DMSO-d₆

Temperature: 298 K
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Number of Scans: 1024-4096

Relaxation Delay: 2.0 s

Acquisition Time: 1.0 s

2D NMR (COSY, HSQC, HMBC):

Utilize standard pulse programs available on the spectrometer for these experiments to

establish proton-proton and proton-carbon correlations for unambiguous signal

assignments.

2.3. Mass Spectrometry Protocol

Instrument: Thermo Finnigan LCQ FLEET (or equivalent) equipped with an Electrospray

Ionization (ESI) source.

Software: Xcalibur or similar instrument control and data analysis software.

Liquid Chromatography (LC) Conditions:

Column: A suitable C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.9 μm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient to achieve separation, for example, starting with a low

percentage of B and gradually increasing.

Flow Rate: 0.2 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Negative Electrospray Ionization (ESI-).

Capillary Voltage: 3.5 kV.
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Drying Gas Flow: 10 L/min.

Drying Gas Temperature: 350 °C.

MS Scan Range: m/z 100-1000.

MS/MS Analysis: Select the precursor ion [M-H]⁻ (m/z 577.1) for collision-induced

dissociation (CID). Vary collision energy to obtain optimal fragmentation for structural

confirmation.

Visualizations
3.1. Experimental Workflow for Isoviolanthin Structural Elucidation

The following diagram illustrates the general workflow for the isolation and structural

characterization of isoviolanthin.
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Caption: Workflow for Isoviolanthin Analysis.

3.2. Logical Relationship for Structural Confirmation

This diagram shows the logical connections between the different spectroscopic data and the

final confirmed structure of isoviolanthin.
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Caption: Structural Confirmation Logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the Structural
Analysis of Isoviolanthin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1494805#nmr-and-mass-spectrometry-for-
isoviolanthin-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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